molecular formula C16H21NO4S2 B2716151 5-Oxo-5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-(thiophen-2-yl)pentanoic acid CAS No. 1428367-51-4

5-Oxo-5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-(thiophen-2-yl)pentanoic acid

Cat. No. B2716151
M. Wt: 355.47
InChI Key: GBPSPWIJGGPUHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-Oxo-5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-(thiophen-2-yl)pentanoic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available resources .

Scientific Research Applications

Synthesis and Structural Modifications

The synthesis of new fused spiroheterocyclic systems, including 1-oxa-4-thiaspiro[4.5]decan-2-one derivatives, has been investigated for the development of compounds with potential biological activities. These synthesis efforts involve reactions with chalcones and various anhydrides to produce novel spirothiazolopyrans, spirothiazolothiopyrans, and spirothiazolodihyropyridines, characterized by conventional methods like IR and NMR (Al-Ahmadi & El-zohry, 1994). Moreover, the creation of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones has been accomplished through metal-catalyzed oxidative cyclization, demonstrating moderate to potent anticancer activity against various human cancer cell lines (Yang et al., 2019).

Antiviral and Antimicrobial Activities

Spiro compounds derived from 1-oxa-4-thiaspiro[4.5]decan-3-one have shown promising antiviral activities. For instance, certain derivatives have been synthesized and evaluated against human coronavirus and influenza virus, with some compounds inhibiting human coronavirus 229E replication (Apaydın et al., 2019). Another study focused on the synthesis of spirothiazolidinone derivatives, demonstrating strong activity against influenza A/H3N2 virus, highlighting the potential of these scaffolds in antiviral drug development (Apaydın et al., 2020).

Drug Discovery and Biological Evaluation

The exploration of spiro compounds extends to drug discovery, where novel thia/oxa-azaspiro[3.4]octanes have been synthesized as multifunctional modules for drug discovery. These compounds have been designed to act as novel, structurally diverse modules with potential applications in various therapeutic areas (Li et al., 2013). Additionally, spiroglumide amido acid derivatives have been evaluated for their antigastrin activities, revealing potent and selective antagonists of CCKB/gastrin receptors, which could be significant for conditions influenced by gastrin levels (Makovec et al., 1996).

properties

IUPAC Name

5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-5-oxo-3-thiophen-2-ylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S2/c18-14(10-12(11-15(19)20)13-2-1-8-22-13)17-5-3-16(4-6-17)21-7-9-23-16/h1-2,8,12H,3-7,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPSPWIJGGPUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)CC(CC(=O)O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-(thiophen-2-yl)pentanoic acid

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